molecular formula C7H7BrIN B8299965 2-Bromo-5-(2-iodoethyl)pyridine

2-Bromo-5-(2-iodoethyl)pyridine

Cat. No. B8299965
M. Wt: 311.95 g/mol
InChI Key: WOBXDLAVTUAGBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08853258B2

Procedure details

A solution of ethyl(methylsulfonyl)acetate (1090 mg, 6.6 mmol, 1.0 equiv) in DMF (11 mL) was added dropwise to a mixture of 60% sodium hydride in mineral oil (315 mg, 7.9 mmol, 1.2 equiv) in DMF (11 mL) at 0° C. The reaction was warmed to room temperature and allowed to stir for 40 min. The reaction was cooled to 0° C. and a solution of 2-bromo-5-(2-iodoethyl)pyridine (2560 mg, 8.2 mmol, 1.3 equiv) in DMF (11 mL) was added dropwise, and the reaction was allowed to stir for 3 days. Saturated aqueous ammonium chloride solution (30 mL) was added, and the mixture was extracted with ethyl acetate (3×70 mL). The combined organic layers were washed with brine (60 mL), dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure. The crude material was purified by flash chromatography (7:3 heptane/ethyl acetate) to provide the title compound as a white solid (1628 mg, 71%). MS (LCMS) m/z 352.1 (M+1). 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 1.29-1.35 (m, 3H) 2.30-2.44 (m, 2H) 2.62-2.78 (m, 2H) 3.00 (s, 3H) 3.71 (dd, J=9.37, 4.68 Hz, 1H) 4.21-4.35 (m, 2H) 7.36-7.46 (m, 2H) 8.19 (d, J=1.56 Hz, 1H).
Quantity
1090 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
315 mg
Type
reactant
Reaction Step One
Name
Quantity
11 mL
Type
solvent
Reaction Step One
Name
Quantity
11 mL
Type
solvent
Reaction Step One
Quantity
2560 mg
Type
reactant
Reaction Step Two
Name
Quantity
11 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Yield
71%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:10])[CH2:5][S:6]([CH3:9])(=[O:8])=[O:7])[CH3:2].[H-].[Na+].[Br:13][C:14]1[CH:19]=[CH:18][C:17]([CH2:20][CH2:21]I)=[CH:16][N:15]=1.[Cl-].[NH4+]>CN(C=O)C>[Br:13][C:14]1[N:15]=[CH:16][C:17]([CH2:20][CH2:21][CH:5]([S:6]([CH3:9])(=[O:8])=[O:7])[C:4]([O:3][CH2:1][CH3:2])=[O:10])=[CH:18][CH:19]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
1090 mg
Type
reactant
Smiles
C(C)OC(CS(=O)(=O)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
oil
Quantity
315 mg
Type
reactant
Smiles
Name
Quantity
11 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
11 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
2560 mg
Type
reactant
Smiles
BrC1=NC=C(C=C1)CCI
Name
Quantity
11 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir for 40 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to 0° C.
STIRRING
Type
STIRRING
Details
to stir for 3 days
Duration
3 d
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate (3×70 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (60 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude material was purified by flash chromatography (7:3 heptane/ethyl acetate)

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
BrC1=CC=C(C=N1)CCC(C(=O)OCC)S(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1628 mg
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 70.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.